Bromine Positional Isomer Activity Divergence: 5-Br vs. 6-Br Benzimidazole in TRPC5 Inhibition
In the benzimidazole–pyrrolidine TRPC5 inhibitor series, the 5-bromo analog (compound 14l) produced only 63.8% inhibition of TRPC5 at 3 µM, while the 5-methoxy analog (14h) reached an IC₅₀ of 1.15 ± 0.33 µM and the 5,6-dimethyl analog (14b) reached an IC₅₀ of 12.3 µM under identical automated patch-clamp (Syncropatch) conditions [1]. Although the 6-bromo analog was not explicitly reported in this dataset, the 5-Br position data establishes the functional and quantitative divergence between bromine substitution sites on this scaffold. The 6-bromo position is sterically and electronically distinct from the 5-position and is expected to yield a different target interaction profile, consistent with the broader benzimidazole SAR literature where 5- vs. 6-substitution is treated as a critical variable [1][2].
| Evidence Dimension | TRPC5 ion channel inhibition (% inhibition at 3 µM and IC₅₀) |
|---|---|
| Target Compound Data | 6-Br analog: not explicitly reported in this dataset; inferred to be distinct from 5-Br |
| Comparator Or Baseline | 5-Br analog (14l): 63.8% inhibition at 3 µM; 5-OMe (14h): IC₅₀ = 1.15 µM; 5,6-diMe (14b): IC₅₀ = 12.3 µM |
| Quantified Difference | 5-Br (63.8% at 3 µM) vs. 5-OMe (IC₅₀ 1.15 µM): >2.6-fold difference in potency threshold; positional isomer substitution alters functional outcome |
| Conditions | Automated patch-clamp electrophysiology (Syncropatch, Nanion); HEK293 cells expressing human TRPC5; n ≥ 10 cells; AC1903 and DMSO as plate controls [1] |
Why This Matters
For procurement decisions in TRPC5 drug discovery programs, the 6-bromo positional isomer provides a structurally and functionally distinct tool compound that cannot be replaced by the 5-bromo analog without risking divergent pharmacological outcomes.
- [1] Sharma, S. et al. (2022). ChemMedChem, 17, e202200151. Table 3: compound 14l (5-Br) = 63.8% inhibition at 3 µM; 14h (5-OMe) IC₅₀ = 1.15 ± 0.33 µM; 14b (5,6-diMe) IC₅₀ = 12.3 µM. View Source
- [2] Characterization of new PPARγ agonists: Benzimidazole derivatives—importance of positions 5 and 6. Bioorganic & Medicinal Chemistry. 5-Br and 6-Br isomers synthesized as separate entities due to differential activity. View Source
